molecular formula C11H14ClN3O B2854024 N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353948-31-8

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

Cat. No. B2854024
CAS RN: 1353948-31-8
M. Wt: 239.7
InChI Key: DUAXVSCXZGIDQD-UHFFFAOYSA-N
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Description

“N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is a compound that contains a pyrrolidine ring and a benzoxazole ring. Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . Benzoxazole is a heterocyclic compound comprised of fused benzene and oxazole rings .


Synthesis Analysis

While the specific synthesis pathway for “N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is not available, pyrrolidine and benzoxazole derivatives have been synthesized for various medicinal chemistry applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

Organocatalysis in Chemical Reactions

The synthesis of diamine derivatives, including those related to N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride, has been explored for use as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. These compounds offer potential in the field of organocatalysis, providing a means to facilitate and control various chemical reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Protein Tyrosine Kinase Inhibition

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride analogs have been investigated for their inhibitory effects on protein tyrosine kinases. These compounds, such as TG100435, are being studied for their potential in treating diseases mediated by aberrant protein tyrosine kinase activity (Hu et al., 2007).

Synthesis of Biologically Potent Compounds

Research has focused on the synthesis of biologically potent compounds, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, through oxidative C–S bond formation strategies using derivatives of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine. These methods are significant for developing new pharmaceuticals and other biologically active molecules (Mariappan et al., 2016).

Toll-Like Receptor Inhibition

Certain derivatives of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride have been identified as inhibitors of Toll-like receptors (TLR), particularly TLR7 and TLR9. This finding is crucial for developing therapeutics for autoimmune diseases such as lupus (Lamphier et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been used in drug discovery due to their ability to efficiently explore the pharmacophore space .

properties

IUPAC Name

N-pyrrolidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)14-11(15-10)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXVSCXZGIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

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